- 1,6-Naphthyridin-5(6H)-one compounds as HPK1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 950746-21-1 (6,8-dichloro-2H-2,7-naphthyridin-1-one)

950746-21-1 structure
Produktname:6,8-dichloro-2H-2,7-naphthyridin-1-one
CAS-Nr.:950746-21-1
MF:C8H4Cl2N2O
MW:215.036159515381
MDL:MFCD17014633
CID:840225
PubChem ID:58093797
6,8-dichloro-2H-2,7-naphthyridin-1-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6,8-Dichloro-2,7-naphthyridin-1-ol
- 6,8-Dichloro-2,7-naphthyridin-1(2H)-one
- 6,8-Dichloro-2,7-naphthyridine-1(2H)-one
- 2,7-Naphthyridin-1(2H)-one, 6,8-dichloro-
- UIVWSQSYQQDTRE-UHFFFAOYSA-N
- 6331AC
- FCH1351831
- AB0095153
- AX8227584
- 6,8-dichloro-2H-2,7-naphthyridin-1-one
- 6,8-Dichloro-2,7-naphthyridin-1(2H)-one (ACI)
- 6,8-Dichloro-1-hydroxy-2,7-naphthyridine
- DTXSID70728800
- SCHEMBL1050400
- AKOS016003574
- DB-359269
- 950746-21-1
- MFCD17014633
- AKOS023809141
- SY232906
-
- MDL: MFCD17014633
- Inchi: 1S/C8H4Cl2N2O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h1-3H,(H,11,13)
- InChI-Schlüssel: UIVWSQSYQQDTRE-UHFFFAOYSA-N
- Lächelt: O=C1C2C(=CC(=NC=2Cl)Cl)C=CN1
Berechnete Eigenschaften
- Genaue Masse: 213.9700681g/mol
- Monoisotopenmasse: 213.9700681g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 0
- Komplexität: 257
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 42
- XLogP3: 2.2
Experimentelle Eigenschaften
- Dichte: 1.544
6,8-dichloro-2H-2,7-naphthyridin-1-one Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Inert atmosphere,2-8°C
6,8-dichloro-2H-2,7-naphthyridin-1-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM140997-10g |
6,8-Dichloro-2,7-naphthyridin-1(2H)-one |
950746-21-1 | 97% | 10g |
$*** | 2023-05-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE631-50mg |
6,8-dichloro-2H-2,7-naphthyridin-1-one |
950746-21-1 | 97% | 50mg |
449.0CNY | 2021-07-14 | |
Alichem | A219007909-1g |
6,8-Dichloro-2,7-naphthyridin-1(2H)-one |
950746-21-1 | 97% | 1g |
$712.80 | 2023-08-31 | |
Alichem | A219007909-250mg |
6,8-Dichloro-2,7-naphthyridin-1(2H)-one |
950746-21-1 | 97% | 250mg |
$285.12 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE631-200mg |
6,8-dichloro-2H-2,7-naphthyridin-1-one |
950746-21-1 | 97% | 200mg |
1123.0CNY | 2021-07-14 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D897989-100mg |
6,8-Dichloro-2,7-naphthyridin-1(2H)-one |
950746-21-1 | 97% | 100mg |
¥842.40 | 2022-01-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D897989-1g |
6,8-Dichloro-2,7-naphthyridin-1(2H)-one |
950746-21-1 | 97% | 1g |
¥3,369.60 | 2022-01-11 | |
Chemenu | CM140997-250mg |
6,8-Dichloro-2,7-naphthyridin-1(2H)-one |
950746-21-1 | 97% | 250mg |
$*** | 2023-05-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTLK0001-500MG |
6,8-dichloro-2H-2,7-naphthyridin-1-one |
950746-21-1 | 97% | 500MG |
¥ 2,046.00 | 2023-04-12 | |
Fluorochem | 226260-250mg |
6,8-Dichloro-2,7-naphthyridin-1(2H)-one |
950746-21-1 | 95% | 250mg |
£143.00 | 2022-02-28 |
6,8-dichloro-2H-2,7-naphthyridin-1-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt; 8 h, 45 °C
1.2 Solvents: Water ; cooled; 10 min, rt
1.2 Solvents: Water ; cooled; 10 min, rt
Referenz
- Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor ActivityACS Medicinal Chemistry Letters, 2019, 10(5), 737-742,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 18 h, 45 °C
Referenz
- Compounds for treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 18 h, 45 °C
Referenz
- Preparation of heterocycles for inhibiting wnt signal transduction, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 16 h, 45 °C
Referenz
- Compound used as RET kinase inhibitor for treating cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 18 h, 45 °C
Referenz
- Preparation of substituted pyridopyrimidinamines as TAM kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 18 h, 45 °C
Referenz
- Tumor biomarkers and use thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 18 h, 45 °C; 45 °C → rt
Referenz
- Compounds for treatment of fibrosis diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 90 min, rt → 60 °C
Referenz
- Process for preparing 1-halo-2,7-naphthyridine derivatives, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 60 °C; 1 h, rt
Referenz
- Naphthyridine compounds and compositions as kinase inhibitors and their preparation and use in the treatment of kinase-mediated diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, 45 °C
Referenz
- Bicyclic heterocycles as anaphastic lymphoma kinase (ALK) inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Synthesis of fused heterocyclic DYRK1A inhibitors treating neurological disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 18 h, 45 °C
Referenz
- Preparation of substituted naphthyridinamines, quinazolinamines and pyridopyrazinamines as WNT signaling inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, 45 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Bicyclic heterocycles as ALK inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
6,8-dichloro-2H-2,7-naphthyridin-1-one Raw materials
- 2,6-Dichloro-4-(2-(dimethylamino)vinyl)nicotinonitrile
- 2,6-Dichloro-4-[(1E)-2-(1-pyrrolidinyl)ethenyl]-3-pyridinecarbonitrile
- 2,6-Dichloro-4-(2-(pyrrolidin-1-yl)vinyl)nicotinonitrile
- 2,6-Dichloro-4-(2-(dimethylamino)vinyl)nicotinonitrile
6,8-dichloro-2H-2,7-naphthyridin-1-one Preparation Products
6,8-dichloro-2H-2,7-naphthyridin-1-one Verwandte Literatur
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:950746-21-1)6,8-dichloro-2H-2,7-naphthyridin-1-one

Reinheit:99%/99%
Menge:1g/5g
Preis ($):266.0/932.0